IR-820

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C46H50ClN2NaO6S2 |

|---|---|

Peso molecular |

849.5 g/mol |

Nombre IUPAC |

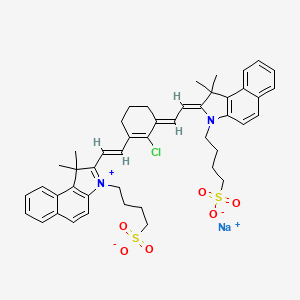

sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1 |

Clave InChI |

RANIQVAJHXBIAY-UHFFFAOYSA-M |

SMILES isomérico |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Na+] |

SMILES canónico |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

IR-820 Dye: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Applications of a Versatile Near-Infrared Dye

IR-820, also known as New Indocyanine Green, is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the scientific community for its broad applicability in biomedical research and drug development.[1][2][3] Its favorable optical properties, improved stability compared to traditional dyes like Indocyanine Green (ICG), and biocompatibility make it a valuable tool for in vivo imaging, photothermal therapy (PTT), and as a photosensitizer.[4][5][6] This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental considerations, and insights into its biological interactions.

Core Chemical and Physical Properties

This compound is a complex organic molecule with a chemical formula of C46H50ClN2NaO6S2 and a molecular weight of 849.47 g/mol .[1][7] The dye typically appears as a solid powder, with its color described as green to red-brown or brown to dark brown.[8]

Tabulated Physicochemical Properties

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Synonyms | New Indocyanine Green | [1][2][3] |

| Chemical Formula | C46H50ClN2NaO6S2 | [1][7] |

| Molecular Weight | 849.47 g/mol | [1][7] |

| Appearance | Solid powder (green to red-brown/dark brown) | [8] |

| Solubility | Soluble in DMSO and methanol. | [2][9] |

| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [1] |

Spectral Characteristics

The optical properties of this compound are central to its utility. Its absorption and emission spectra are in the near-infrared range, a region where biological tissues have minimal absorbance, allowing for deeper tissue penetration of light. The maximal excitation and emission wavelengths can vary depending on the solvent and its binding state, particularly with serum proteins.[10][11]

| Spectral Property | Wavelength (nm) | Conditions | References |

| Excitation Maximum (λex) | ~710 | In various solvents | [1][2][12] |

| Emission Maximum (λem) | ~820 | In various solvents | [1][2][12] |

| Absorption Peak (in water) | ~690 | Aqueous solution | [9][13] |

| Absorption Peak (in 10% FBS) | Red-shifted by ~143 nm from water | 10% Fetal Bovine Serum | [10][11] |

| Emission Peak (in water) | ~829 | Aqueous solution | [10][11] |

| Emission Peak (in 10% FBS) | ~858 | 10% Fetal Bovine Serum | [10][11] |

Chemical Structure and Synthesis

The chemical structure of this compound is that of a typical cyanine dye, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. This structure is responsible for its strong absorption and fluorescence in the NIR region.

Experimental Protocols and Methodologies

The versatility of this compound allows for its use in a range of experimental applications. Below are detailed methodologies for its use in in vivo imaging and photothermal therapy.

In Vivo Near-Infrared Fluorescence Imaging

This protocol outlines a general procedure for using this compound for in vivo imaging in a murine model.

-

Preparation of this compound Solution:

-

Freshly prepare a solution of this compound in a biocompatible solvent. For intravenous injection, powdered this compound can be mixed with phosphate-buffered saline (PBS) to a final concentration of 0.2 mM.[1] For other applications, concentrations may vary, for instance, a 0.5 mg/mL solution in PBS for whole-body imaging.

-

-

Animal Model:

-

Use appropriate animal models (e.g., tumor-bearing mice) as per the experimental design. Anesthetize the animal prior to injection and imaging.

-

-

Administration:

-

Inject the prepared this compound solution into the animal. A common method is intravenous tail vein injection of a volume of approximately 100-200 µL.[1]

-

-

Imaging:

-

At desired time points post-injection, perform imaging using a NIR fluorescence imaging system.

-

The excitation source should be centered around the absorption maximum of this compound (e.g., 710 nm or a 793 nm laser for serum-bound dye).[1][10]

-

Collect the emission signal using a long-pass filter that allows the detection of wavelengths in the NIR-II window (e.g., >900 nm).

-

Image acquisition parameters such as exposure time should be optimized based on the signal intensity.

-

Photothermal Therapy (PTT) Protocol

This protocol provides a framework for conducting PTT using this compound in a tumor model.

-

Preparation and Administration:

-

Prepare and administer this compound as described for in vivo imaging. For PTT, direct intratumoral or intramuscular injection near the tumor site is also an option. A concentration of 2 mg/mL in PBS has been used for intramuscular injection.

-

-

Laser Irradiation:

-

At a time point where this compound has maximally accumulated in the tumor (determined from imaging studies, e.g., 48 hours post-injection), irradiate the tumor region with a NIR laser.[13]

-

The laser wavelength should correspond to the absorption peak of this compound (e.g., 793 nm or 808 nm).

-

The laser power density and irradiation time are critical parameters that need to be optimized. Power densities in the range of 0.5-2 W/cm² and irradiation times of 5-10 minutes have been reported to be effective.[13]

-

-

Temperature Monitoring:

-

During irradiation, monitor the temperature of the tumor region using a thermal camera to ensure it reaches the desired therapeutic range (typically above 42°C) for hyperthermia-induced cell death.

-

-

Therapeutic Assessment:

-

Monitor tumor growth and animal well-being over time to assess the therapeutic efficacy of the PTT treatment.

-

Biological Interactions and Signaling Pathways

Cellular Uptake

The mechanism of cellular uptake of this compound depends on its formulation. Free this compound is believed to enter cells via passive diffusion. When encapsulated in nanoparticles, the uptake mechanism shifts to endocytosis, which can be more efficient.

Photothermal Therapy and Apoptosis

A significant advantage of PTT with this compound is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is preferable to necrosis, which can trigger an inflammatory response. The localized hyperthermia generated by laser-activated this compound initiates the intrinsic pathway of apoptosis.

This pathway is characterized by the following key events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The heat stress leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bak and Bax. These proteins form pores in the mitochondrial outer membrane.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome.

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, primarily caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Conclusion

This compound is a powerful and versatile near-infrared dye with significant potential in various biomedical applications. Its favorable spectral properties, enhanced stability, and proven efficacy in preclinical models for in vivo imaging and photothermal cancer therapy make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its chemical and physical properties, as well as its biological interactions, is crucial for the successful design and execution of experiments utilizing this promising theranostic agent.

References

- 1. Dissecting the molecular mechanism of apoptosis during photothermal therapy using gold nanoprisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchwithrowan.com [researchwithrowan.com]

- 3. Photothermal therapy combined with a STING agonist induces pyroptosis, and gasdermin D could be a new biomarker for guiding the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of apoptosis and necrosis in cell death induced by nanoparticle-mediated photothermal therapy [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced photothermal therapy through the in-situ activation of a temperature and redox dual-sensitive nano-reservoir of triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photodynamic Therapy Combined with Bcl-2/Bcl-xL Inhibition Increases the Noxa/Mcl-1 Ratio Independent of Usp9X and Synergistically Enhances Apoptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathological Mechanism of Photodynamic Therapy and Photothermal Therapy Based on Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to IR-820 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in biomedical research due to its favorable optical properties, good biocompatibility, and versatile applications. As an analog of Indocyanine Green (ICG), the only NIR dye approved by the FDA for clinical use, this compound exhibits similar spectral characteristics but with enhanced stability.[1][2] This guide provides a comprehensive technical overview of this compound, including its core properties, experimental protocols, and key applications in imaging and therapy.

Chemical and Physical Properties

This compound, also known as "New Indocyanine Green," is a small organic molecule.[3][4] Its chemical structure is characterized by a polymethine chain connecting two indolenine rings.[5] This structure is responsible for its strong absorption and fluorescence in the NIR region.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₆H₅₀ClN₂NaO₆S₂ | [4] |

| Molecular Weight | 849.47 g/mol | [4] |

| Appearance | Brown to dark brown solid | |

| Solubility | Soluble in DMSO and water | [3] |

Spectral and Photophysical Properties

The interaction of this compound with light is fundamental to its applications. Its absorption and emission spectra are key parameters for designing experimental setups.

Table 2: Spectral Properties of this compound

| Property | Wavelength (nm) | Solvent/Condition | Reference(s) |

| Absorption Maximum (λ_abs) | ~710 nm | [3][6] | |

| ~685 nm and ~812 nm | Ultrapure Water/PBS | [7][8] | |

| Red-shifted by ~143 nm | 10% Fetal Bovine Serum (FBS) | [5] | |

| Emission Maximum (λ_em) | ~820 nm | [3][6] | |

| ~829 nm | Water | [5] | |

| ~858 nm | 10% Fetal Bovine Serum (FBS) | [5] |

Quantum Yield and Photostability

The quantum yield of a fluorophore is a measure of its fluorescence efficiency. The quantum yield of this compound is significantly enhanced in the presence of serum proteins like albumin.[5]

Table 3: Quantum Yield of this compound

| Solvent/Condition | Quantum Yield (%) | Reference(s) |

| Water | 0.313 | [5] |

| 10% Fetal Bovine Serum (FBS) | 2.521 | [5] |

This compound exhibits good photostability, particularly when dissolved in serum. No significant decrease in emission intensity was observed after continuous laser irradiation at 793 nm (20 mW/cm²) for 60 minutes.[5]

Key Applications and Experimental Protocols

This compound's unique properties make it a powerful tool for various biomedical applications, primarily in NIR-II fluorescence imaging and photothermal therapy.

NIR-II Fluorescence Imaging

While its peak emission is in the NIR-I region (700-900 nm), this compound has a broad emission spectrum that extends into the NIR-II window (1000-1700 nm).[5][7] This allows for deeper tissue penetration and higher spatial resolution imaging compared to conventional fluorescence imaging.

-

Preparation of this compound Solution:

-

Animal Administration:

-

Imaging Procedure:

-

Anesthetize the animal.

-

Use a whole-body NIR-II fluorescence imaging system equipped with a laser for excitation (e.g., 793 nm at 20 mW/cm²) and a detector sensitive to the NIR-II region.[5][9]

-

Acquire images at various time points post-injection (e.g., immediately, and at 4, 24, 48, 72, and 96 hours) to monitor biodistribution and clearance.[7][8]

-

Photothermal Therapy (PTT)

This compound can efficiently convert absorbed NIR light into heat, a property leveraged for photothermal therapy to ablate tumor cells.

-

This compound Administration:

-

Administer this compound to the tumor-bearing animal as described in the imaging protocol. A common approach is intramuscular injection of 100 µL of a 2 mg/mL this compound solution near the tumor site.[5]

-

-

Laser Irradiation:

-

Temperature Monitoring and Therapeutic Assessment:

-

Use a thermal camera to monitor the temperature change at the tumor site during irradiation. A temperature of around 55°C is considered lethal for cancer cells.[5]

-

Monitor tumor growth and animal survival in the days and weeks following the treatment.

-

Table 4: Photothermal Properties of this compound

| Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Temperature Increase | Time to Reach 55°C | Reference(s) |

| 500 µg/mL | 793 | 0.5 | Reaches 55°C | 4 minutes | [5] |

| 500 µg/mL | 793 | 1.5 | Reaches >90°C | < 10 minutes | [5] |

Cellular Uptake and In Vitro Studies

Understanding the cellular interaction of this compound is crucial for optimizing its therapeutic efficacy.

-

Cell Culture:

-

Plate cells (e.g., UMUC3 human bladder cancer cells) in a suitable culture dish and allow them to adhere.[5]

-

-

Incubation with this compound:

-

Imaging:

-

Wash the cells with PBS to remove excess dye.

-

Image the cells using a fluorescence microscope equipped for NIR imaging.

-

Signaling Pathways and Mechanisms of Action

Interaction with Albumin

A key feature of this compound is its interaction with serum albumin. Upon entering the bloodstream, this compound molecules bind to albumin, which has several significant consequences:

-

Enhanced Fluorescence: Binding to albumin prevents the aggregation of this compound molecules in an aqueous environment, reducing aggregation-caused quenching and leading to a significant increase in fluorescence quantum yield.[8]

-

Improved Stability: The complex with albumin enhances the photostability of this compound.[7]

-

Favorable Pharmacokinetics: The albumin-bound this compound exhibits a longer circulation half-life, allowing for better accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for in vivo studies using this compound.

Biocompatibility and Excretion

This compound demonstrates good biocompatibility with negligible in vivo toxicity.[5] Studies have shown that intravenously injected this compound can be completely excreted from the bodies of mice through both the liver and kidneys after approximately five weeks.[5][9]

Conclusion

This compound is a promising and versatile NIR fluorescent dye with significant potential for clinical translation. Its enhanced stability compared to ICG, coupled with its excellent photothermal conversion efficiency and favorable biocompatibility, makes it an invaluable tool for researchers and drug development professionals in the fields of oncology, vascular imaging, and beyond. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in various preclinical research settings.

References

- 1. Albumin-Binding Domain Conjugate for Near-Infrared Fluorescence Lymphatic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Photothermal Therapy Treatment Effect under Various Laser Irradiation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]

- 8. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of IR-820 Dye for Researchers and Drug Development Professionals

An In-depth Analysis of IR-820's Behavior in Various Solvents, Experimental Methodologies, and its Application in Inducing Apoptotic Pathways.

This technical guide provides a comprehensive overview of the solubility characteristics of the near-infrared (NIR) cyanine (B1664457) dye, this compound. Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and explores the molecular pathways activated by this compound in therapeutic applications.

Core Focus: this compound Solubility Profile

The solubility of this compound is a critical parameter for its application in various research and therapeutic contexts, including photothermal therapy (PTT), bioimaging, and as a component in drug delivery systems. The following table summarizes the known quantitative and qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[1] | 60 | Requires sonication and warming for optimal dissolution.[1] |

| Dimethyl Sulfoxide (DMSO) | 4.5 mg/mL[2] | 60 | Sonication and heating are recommended.[2] |

| Methanol | Soluble[3] | Not Specified | Quantitative data not readily available. |

| Ethanol | ~1 mg/mL (estimated) | Not Specified | Based on the solubility of the structurally similar Indocyanine Green (ICG).[4][5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL (estimated) | Not Specified | Based on the solubility of the structurally similar Indocyanine Green (ICG).[4] |

| Water | Poor solubility[6] | Not Specified | A concentration of 0.5 mg/mL has been used in aqueous solutions for experimental purposes.[7] |

It is important to note that for in vivo applications, this compound is often prepared as a 0.2 mM solution in phosphate-buffered saline (PBS), indicating sufficient dispersibility at this concentration for administration.[1][8]

Experimental Protocols: Determining Dye Solubility

A standardized and rigorous protocol is essential for accurately determining the solubility of dyes like this compound. The following outlines a general experimental workflow based on the widely accepted shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

1. Materials and Equipment:

-

This compound dye

-

Selected solvents (e.g., DMSO, methanol, water)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Spectrophotometer (UV-Vis or fluorescence)

-

Analytical balance

-

Syringe filters (0.22 µm)

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance or fluorescence of the standard solutions and the filtered sample solution using a spectrophotometer at the dye's maximum absorption or emission wavelength.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample. This concentration represents the equilibrium solubility.

-

3. Data Analysis:

-

The solubility is typically expressed in mg/mL or g/L.

-

Perform the experiment in triplicate to ensure reproducibility.

Below is a graphical representation of this experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. What kind of solvents are used for dissolving indocyanine green (ICG)? | AAT Bioquest [aatbio.com]

- 6. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]

- 7. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Excitation and Emission Spectra of IR-820

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of the near-infrared (NIR) cyanine (B1664457) dye, IR-820. Known for its applications in bio-imaging, photothermal therapy, and as a contrast agent, a thorough understanding of its excitation and emission characteristics is critical for its effective use. This document details its photophysical properties in various media, outlines the experimental protocols for their measurement, and illustrates key concepts and workflows.

Core Spectroscopic Properties of this compound

This compound is a versatile NIR dye with spectral properties that are highly sensitive to its environment. Its absorption and emission maxima can shift significantly depending on the solvent polarity and its association with proteins, such as serum albumin.

Data Presentation: Spectroscopic Characteristics

The following tables summarize the key quantitative data regarding the absorption and emission spectra of this compound in different environments.

Table 1: this compound Absorption and Emission Maxima in Various Solvents

| Solvent | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Reference |

| Methanol (B129727) | 820 nm | 850 nm | [1][2][3] |

| Deionized Water | 685 - 691 nm | ~829 nm | [1][4][5] |

| 10% Fetal Bovine Serum (FBS) | ~793 nm | ~858 nm | [4][6] |

| Dimethyl Sulfoxide (DMSO) | Not explicitly stated, but used as a solvent. | Not explicitly stated. | [7] |

Note: A significant hypsochromic (blue) shift is observed in the absorption spectrum when moving from methanol to water.[1] Conversely, a bathochromic (red) shift occurs in both absorption and emission when this compound is in a serum environment compared to water.[4]

Table 2: this compound Spectroscopic Properties When Complexed with Albumin and Quantum Yield

| Condition | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Quantum Yield (QY) | Reference |

| This compound alone in water | 685 nm & 812 nm | ~829 nm | 0.313% | [4][5] |

| This compound in 10% FBS | ~793 nm | ~858 nm | 2.521% | [4] |

| This compound-HSA Complex | 835 nm | Enhanced Emission | Not specified, but 21-fold increase in fluorescence reported. | [5][8] |

Note: The fluorescence of this compound is significantly enhanced upon binding to Human Serum Albumin (HSA), which is attributed to the formation of the this compound-albumin complex.[5][8] The emission spectrum is notably broad, extending from 700 nm to 1300 nm, which gives it utility in the NIR-II imaging window (1000-1700 nm).[4]

Experimental Protocols

The characterization of this compound's spectral properties involves standard spectroscopic techniques. The following are detailed methodologies for key experiments.

Measurement of Absorption Spectra

This protocol determines the wavelengths at which this compound absorbs light.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer (e.g., Shimadzu 2550 or UV-3600 plus) is typically used.[4][5][6]

-

Sample Preparation:

-

Methodology:

-

Calibrate the spectrophotometer using a cuvette filled with the solvent of interest as a blank reference.

-

Fill a quartz cuvette with the prepared this compound solution.

-

Scan the sample across a wavelength range, typically from 400 nm to 1100 nm, to record the absorbance profile.[9]

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_max).

-

Measurement of Fluorescence Emission Spectra

This protocol identifies the wavelengths of light emitted by this compound after excitation.

-

Instrumentation: A spectrofluorometer or a custom-built photoluminescence (PL) system equipped with a NIR detector (e.g., Edinburgh Instruments FLS980, Hitachi F7000, or NIRQuest512).[5][6]

-

Sample Preparation: Samples are prepared in the same manner as for absorption measurements.

-

Methodology:

-

Place the cuvette containing the this compound solution into the sample holder of the spectrofluorometer.

-

Set the excitation wavelength. This is often set at or near the absorption maximum in the specific solvent, with common laser lines being 785 nm, 793 nm, or 808 nm.[1][4][5]

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 800 nm to 1300 nm) to collect the emitted fluorescence.

-

The wavelength corresponding to the peak of the resulting spectrum is the emission maximum.

-

Determination of Fluorescence Quantum Yield (QY)

The QY is a measure of the efficiency of the fluorescence process. It is determined using a comparative method.

-

Instrumentation: Same as for fluorescence emission measurements.

-

Reference Standard: A well-characterized fluorescent dye with a known quantum yield in a specific solvent is required. For NIR dyes like this compound, Indocyanine Green (ICG) in DMSO is a common reference.[4]

-

Methodology:

-

Prepare a series of dilute solutions of both the this compound sample and the ICG reference standard, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

-

Measure the absorption spectrum for each solution.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the reference.

-

Integrate the area under the fluorescence emission curve for both the sample and the reference.

-

The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualizations: Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes and principles related to the spectroscopy of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Environmental effects on the spectral properties of this compound.

Caption: Typical workflow for in vivo bio-imaging using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Quantum Yield of IR-820 in Aqueous Solutions for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescence quantum yield of IR-820, a near-infrared (NIR) cyanine (B1664457) dye, specifically within aqueous environments. Understanding the photophysical properties of this compound is critical for its application in biomedical imaging and therapeutic interventions, where aqueous solutions are the standard. This document outlines quantitative data, experimental methodologies for its measurement, and the underlying mechanisms that govern its fluorescence efficiency.

Quantitative Data Summary: Quantum Yield of this compound

The fluorescence quantum yield (QY) of this compound is highly dependent on its solvent environment. In a purely aqueous solution, this compound exhibits a significantly low quantum yield. However, its fluorescence is substantially enhanced upon binding to serum proteins, a crucial characteristic for its in vivo applications.

| Solvent/Medium | Quantum Yield (QY) | Key Observations |

| Water | 0.313% | Low QY is attributed to aggregation-caused quenching (ACQ).[1][2] |

| 10% Fetal Bovine Serum (FBS) | 2.521% | Approximately a 7-fold increase compared to water.[1][2] Binding to serum proteins prevents aggregation.[1] |

| Comparison to ICG | Lower than ICG | This compound generally exhibits a lower quantum yield than Indocyanine Green (ICG) in aqueous solutions.[3][4][5] |

The binding of this compound to serum proteins, such as albumin, not only enhances its quantum yield but also leads to a red-shift in its absorption and emission peaks.[1][2] In water, the fluorescence emission peak is around 829 nm, which shifts to approximately 858 nm in serum.[1][2] This interaction is fundamental to its utility as an effective NIR-II fluorescence imaging agent for in vivo applications like cerebrovascular imaging and tumor visualization.[2][6]

Experimental Protocol: Relative Quantum Yield Determination

The quantum yield of this compound in an aqueous solution is typically determined using a relative method, where its photophysical properties are compared against a standard fluorescent dye with a known quantum yield.

Objective: To measure the fluorescence quantum yield of this compound in a specific solvent (e.g., water or serum) relative to a reference standard.

Materials and Equipment:

-

Spectrofluorometer: To measure fluorescence emission spectra.

-

UV-Vis Spectrophotometer: To measure absorbance spectra.[2]

-

Cuvettes: Quartz cuvettes for absorbance and fluorescence measurements.

-

This compound Solution (Sample): this compound dissolved in the desired aqueous medium.

-

Reference Standard Solution: A fluorescent dye with a known and stable quantum yield in a specific solvent. For NIR dyes like this compound, Indocyanine Green (ICG) in dimethyl sulfoxide (B87167) (DMSO) is often used as a reference.[2]

-

Solvents: High-purity water, serum, or other relevant aqueous buffers.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the reference standard.

-

The concentration of these solutions should be adjusted to have low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.

-

Identify the absorbance value at the chosen excitation wavelength for both the sample and the reference.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectra of the this compound sample and the reference standard.

-

The excitation wavelength must be the same for both the sample and the reference.

-

-

Data Analysis and Calculation:

-

Integrate the area under the fluorescence emission curve for both the sample and the reference to obtain their total fluorescence intensities.

-

The quantum yield is calculated using the following equation:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

-

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.[7]

-

The subscripts "sample" and "ref" refer to the this compound solution and the reference standard, respectively.

-

-

Visualized Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in measuring and utilizing the fluorescence of this compound.

Caption: Workflow for calculating relative quantum yield.

Caption: Logical workflow for in vivo NIR-II imaging using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.nova.edu [scholars.nova.edu]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Study of the Optical and Heat Generation Properties of IR820 and Indocyanine Green [agris.fao.org]

- 6. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]

- 7. rsc.org [rsc.org]

IR-820 Dye: A Technical Guide to its Mechanism of Action in Theranostics

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in the field of cancer theranostics, a strategy that combines diagnosis and therapy. Structurally similar to the FDA-approved indocyanine green (ICG), this compound exhibits superior stability and versatile photophysical properties, making it a compelling agent for both optical imaging and light-activated therapies.[1][2][3] This document provides an in-depth analysis of the core mechanisms through which this compound exerts its therapeutic effects, focusing on its dual roles in photothermal therapy (PTT) and photodynamic therapy (PDT). We will detail its photophysical characteristics, the cellular pathways it modulates, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Photothermal and Photodynamic Effects

The primary mechanism of action for this compound is its ability to convert near-infrared light energy into two distinct therapeutic outputs: heat (photothermal effect) and reactive oxygen species (ROS) (photodynamic effect). Upon excitation with NIR light, typically in the 790-810 nm range, the this compound molecule absorbs photons and transitions to an excited state. From this state, it can relax through non-radiative decay, releasing energy as heat, or it can transfer energy to molecular oxygen, generating cytotoxic ROS.

-

Photothermal Therapy (PTT): The generation of localized hyperthermia is a key therapeutic action. When this compound accumulates in tumor tissue and is irradiated with an NIR laser, the subsequent temperature increase can induce cell death. Temperatures rising to 55-60°C are sufficient to cause irreversible damage to cancer cells, leading to apoptosis or necrosis.[4][5]

-

Photodynamic Therapy (PDT): In addition to heat, this compound can generate ROS, which are highly reactive molecules that induce oxidative stress.[1][6] This oxidative damage targets various cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways.[6][7]

The combination of PTT and PDT creates a synergistic anti-cancer effect, enhancing the overall therapeutic efficacy.[6]

Quantitative Data

The efficacy of this compound as a theranostic agent is underpinned by its distinct photophysical and photothermal properties.

Photophysical Properties

This compound's absorption and emission characteristics are crucial for its function. Its absorption peak in the NIR window allows for deep tissue penetration of excitation light.[8][] Interestingly, its optical properties are enhanced in the presence of serum proteins like albumin, which is attributed to the formation of protein-dye complexes.[4][10][11]

| Property | Value (in Water) | Value (in 10% FBS/Serum) | Reference(s) |

| Peak Absorption (λabs) | ~670 nm | ~793 nm (red-shifted by ~143 nm) | [4][11] |

| Peak Emission (λem) | ~829 nm | ~858 nm (red-shifted by ~29 nm) | [4][11] |

| Fluorescence Quantum Yield (QY) | 0.313% | 2.521% (~7x higher) | [4][11] |

Photothermal Conversion

Upon laser irradiation, this compound solutions exhibit a significant and rapid increase in temperature. This efficiency is critical for PTT applications. The degree of heating is dependent on both the concentration of the dye and the power density of the laser.

| This compound Concentration | Laser Power Density | Temperature Increase (ΔT) | Time | Reference(s) |

| Not specified | 0.5 W/cm² (785 nm) | Reached 55 °C | 4 min | [4] |

| Not specified | 1.5 W/cm² (785 nm) | Reached >90 °C | Not specified | [4] |

| 20 µM (in PLGA NPs) | 5.3 W/cm² (808 nm) | ~6 °C | 2 min | [5][12] |

| 120 µM (in PLGA NPs) | 5.3 W/cm² (808 nm) | ~20.4 °C | 2 min | [5][12] |

| 120 µM (in PLGA NPs) | 21.2 W/cm² (808 nm) | >40 °C | 2 min | [5][12] |

In Vitro Cytotoxicity

The therapeutic effect of this compound is demonstrated by its phototoxicity upon NIR irradiation. Encapsulation of this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), often enhances biocompatibility in the dark and improves phototoxic efficacy.[8][12]

| Cell Line | Formulation | Concentration | Laser Treatment | Cell Viability | Reference(s) |

| MCF-7 | Free this compound | 65 µM | None (48h) | ~42% | [8][12] |

| MCF-7 | This compound PLGA NPs | 200 µg/mL | None (48h) | >80% | [8][12] |

| MCF-7 | Free this compound | 60 µM | 14.1 W/cm² (30s) | ~56% | [8][12] |

| MCF-7 | This compound PLGA NPs | 60 µM | 14.1 W/cm² (30s) | ~42% | [8][12] |

| SKOV-3, Dx5 | Free this compound | 5 µM | 808 nm (3 min) | Significant Inhibition | [13] |

Signaling Pathways Modulated by this compound

This compound-mediated PTT/PDT induces cell death primarily through the activation of apoptosis.[8][12] This programmed cell death is a preferred mechanism in cancer therapy as it avoids the inflammatory response associated with necrosis.[8] Additionally, related cyanine dyes have been shown to induce cell cycle arrest.

Apoptosis Induction

The combination of hyperthermia and ROS generation damages cellular structures, including mitochondria, leading to the activation of the intrinsic apoptotic pathway. This involves the activation of caspase enzymes, which execute the cell death program.[6]

Cell Cycle Arrest

Studies on similar NIR cyanine dyes, such as IR-817, have demonstrated an ability to induce cell cycle arrest, particularly at the G0/G1 phase, by modulating the E2F/Cyclin/CDK pathway.[14][15] DNA damage induced by treatments like ionizing radiation (a different modality but a useful model) can also cause G2/M arrest.[16][17] While the specific pathway for this compound is less defined in the provided literature, it is plausible that the cellular stress and DNA damage from PDT could trigger similar cell cycle checkpoints.

Experimental Protocols & Workflows

The evaluation of this compound's therapeutic potential involves a series of standardized in vitro and in vivo experiments.

In Vitro Phototoxicity Workflow

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[8][12]

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of free this compound or an this compound nanoparticle formulation (e.g., 0-200 µg/mL).[8][12] Include control groups with no treatment and laser-only treatment.

-

Incubation: Incubate the cells with the treatment for a specified period, typically 3 to 4 hours.[18]

-

Irradiation: Irradiate the designated wells with an NIR laser (e.g., 808 nm) at a specific power density (e.g., 2 W/cm²) for a set duration (e.g., 5 minutes).[18]

-

Post-Irradiation Incubation: Return the plate to the incubator for 24 hours.[18]

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.

Apoptosis Detection

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells (e.g., 3 x 10⁴ cells/well in a 24-well plate) and treat with this compound formulation (e.g., 10 µM) followed by NIR laser irradiation as described above.[18]

-

Cell Collection: After 24 hours of incubation, collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cells and incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence in the FITC and PI channels.[18]

In Vivo Photothermal Therapy

Protocol: Subcutaneous Xenograft Mouse Model

-

Tumor Implantation: Establish a subcutaneous tumor model by injecting cancer cells (e.g., bladder or breast cancer cells) into the flank of immunodeficient mice.[4][18][19]

-

Agent Administration: Once tumors reach a suitable size, intravenously or intramuscularly inject the mice with the this compound formulation (e.g., 100 µL of 2 mg/mL this compound).[4] Control groups should receive saline.

-

Accumulation: Allow the agent to accumulate at the tumor site. This is often monitored using NIR fluorescence imaging, with maximal accumulation typically observed around 24 hours post-injection.[4][18]

-

Photothermal Treatment: Irradiate the tumor area with an NIR laser (e.g., 793 nm or 810 nm) at a specified power density (e.g., 2 W/cm²) for a set duration (e.g., 5 minutes).[4][18] Monitor the temperature of the tumor surface using a thermal camera.[18]

-

Monitoring: Monitor tumor volume and the general health of the mice over a period of several days or weeks. Tumor growth inhibition or regression in the treatment group compared to control groups indicates therapeutic efficacy.[18]

-

Toxicology Analysis: At the end of the study, collect blood samples and major organs for blood routine examination, hepatic/renal function tests, and histological analysis to assess the biocompatibility and potential toxicity of the treatment.[4]

Conclusion

This compound is a potent theranostic agent whose mechanism of action is centered on its efficient conversion of NIR light into both heat and reactive oxygen species. This dual-modality action of photothermal and photodynamic therapy leads to significant cancer cell death, primarily through the induction of apoptosis. Its favorable photophysical properties, including deep tissue penetration and enhanced fluorescence in biological media, further support its use in imaging-guided therapy. The encapsulation of this compound into biocompatible nanoparticles can mitigate toxicity and improve therapeutic outcomes. Further research elucidating the specific molecular pathways of cell cycle arrest and optimizing delivery systems will continue to advance this compound toward clinical applications in oncology.

References

- 1. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]

- 3. Comparative Study of the Optical and Heat Generation Properties of IR820 and Indocyanine Green [agris.fao.org]

- 4. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Covalent IR820-PEG-diamine nanoconjugates for theranostic applications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrion-Targeted NIR Therapeutic Agent Suppresses Melanoma by Inducing Apoptosis and Cell Cycle Arrest via E2F/Cyclin/CDK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purification of IR-820

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of IR-820, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. Due to the absence of a detailed, publicly available synthesis protocol, this document outlines a representative synthesis method based on established chemistry for analogous chloro-substituted cyanine dyes. The purification protocol is based on common laboratory practices for this class of compounds.

Physicochemical and Optical Properties of this compound

This compound is a water-soluble dye with strong absorption and fluorescence in the near-infrared spectrum, making it suitable for various biomedical imaging and therapeutic applications. Its properties are summarized below.

| Property | Value |

| IUPAC Name | 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium, inner salt, sodium salt[1] |

| CAS Number | 172616-80-7[1][2] |

| Molecular Formula | C₄₆H₅₀ClN₂NaO₆S₂[1][2] |

| Molecular Weight | 849.47 g/mol [1][2] |

| Appearance | Solid powder, brown to dark brown[3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and methanol[4] |

| Purity (Commercial) | ≥98% (HPLC)[5] |

| Storage Conditions | Store at -20°C for long-term stability (months to years). For short-term (days to weeks), store at 0-4°C, dry and protected from light[1]. |

| Optical Property | Value (in Water/PBS) | Value (in 10% Fetal Bovine Serum) |

| Excitation Maximum (λex) | ~710 nm[1][6] | ~793 nm[7][8] |

| Emission Maximum (λem) | ~820-829 nm[1][6][8] | ~858 nm[7][8] |

| Molar Extinction Coefficient | Data not available | Data not available |

| Fluorescence Quantum Yield (ΦF) | 0.313%[7] | 2.521%[7] |

Representative Synthesis of this compound

The synthesis of heptamethine cyanine dyes like this compound typically involves the condensation of two heterocyclic quaternary ammonium (B1175870) salts with a seven-carbon polymethine bridge precursor. The following protocol describes a plausible two-step synthesis.

Step 1: Synthesis of Precursor A - 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium, inner salt

This precursor is the heterocyclic base of the this compound molecule. It is formed by the alkylation of 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,1,2-trimethyl-1H-benzo[e]indole (1 equivalent) and 1,4-butane sultone (1.2 equivalents).

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or sulfolane.

-

Heat the mixture to 120-140°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the product by adding an anti-solvent like diethyl ether or acetone.

-

Collect the solid product by filtration, wash with the anti-solvent, and dry under vacuum to yield Precursor A.

Step 2: Condensation to form this compound

This step involves the condensation of two molecules of Precursor A with one molecule of a chloro-substituted cyclohexene (B86901) linker (Precursor B).

Experimental Protocol:

-

In a round-bottom flask protected from light, dissolve Precursor A (2 equivalents) and Precursor B, 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1 equivalent), in a mixture of glacial acetic acid and acetic anhydride.[7]

-

Add sodium acetate (B1210297) (3 equivalents) as a catalyst.

-

Heat the mixture to reflux (approximately 120°C) with stirring for 1-2 hours.[9]

-

Monitor the formation of the deep green dye product via UV-Vis spectroscopy, observing the appearance of the characteristic long-wavelength absorption peak.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold diethyl ether to precipitate the crude this compound.

-

Collect the crude solid by filtration and wash thoroughly with diethyl ether to remove residual acetic acid and unreacted precursors.

-

Dry the crude product under vacuum before proceeding to purification.

Purification of this compound

Purification is critical to remove byproducts and unreacted starting materials. Reversed-phase chromatography is the most effective method for purifying cyanine dyes like this compound.

Experimental Protocol: Reversed-Phase Flash Chromatography

-

Column Preparation: Select a C18 reversed-phase flash chromatography column. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)) until a stable baseline is achieved.

-

Sample Preparation: Dissolve the crude this compound solid in a minimal amount of the initial mobile phase or DMSO. If using DMSO, ensure the injection volume is small to prevent solvent effects. Filter the sample through a 0.45 µm filter to remove particulates.

-

Chromatography:

-

Loading: Load the filtered sample onto the equilibrated column.

-

Elution: Elute the compound using a gradient of increasing organic solvent concentration. A typical gradient might be:

-

5% to 50% Acetonitrile (in water, with 0.1% TFA) over 10 column volumes.

-

50% to 95% Acetonitrile over 5 column volumes.

-

Hold at 95% Acetonitrile for 2 column volumes to elute highly nonpolar impurities.

-

-

Monitoring: Monitor the elution using a UV-Vis detector at the absorbance maximum of this compound (~710-820 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical High-Performance Liquid Chromatography (HPLC).

-

Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final purified this compound product as a fluffy, dark green/brown solid.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound Dye content 80 172616-80-7 [sigmaaldrich.com]

- 3. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New indocyanine green [this compound] - CAS-Number 172616-80-7 - Order from Chemodex [chemodex.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Heptamethine Cyanine Dyes | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

Navigating the Stability of IR-820 Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820, a near-infrared (NIR) cyanine (B1664457) dye, has emerged as a valuable tool in biomedical research, particularly in applications such as in vivo imaging and photothermal therapy. Its superior stability compared to its predecessor, Indocyanine Green (ICG), has driven its adoption. However, understanding the long-term stability of this compound solutions under various conditions is critical for ensuring the reproducibility and reliability of experimental results and for the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability of this compound solutions, including quantitative stability data, detailed experimental protocols for stability assessment, and an exploration of its degradation pathways.

Quantitative Stability Data

The stability of this compound is significantly influenced by the solvent, temperature, and exposure to light. The following table summarizes the degradation half-life of this compound in aqueous solutions under different conditions. The degradation of this compound in aqueous solutions has been shown to follow pseudo-first-order kinetics.[1]

| Solvent | Temperature (°C) | Light Condition | Degradation Half-life (hours) | Reference |

| Deionized Water | 4 | Dark | 21.6 | [1] |

| Deionized Water | 25 | Dark | 11.2 | [1] |

| Deionized Water | 37 | Dark | 6.9 | [1] |

| Deionized Water | 4 | Ambient Light | 12.5 | [1] |

| Deionized Water | 25 | Ambient Light | 5.8 | [1] |

| Deionized Water | 37 | Ambient Light | 3.2 | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | Stable for at least 4 days | [2] |

| Methanol (B129727) | Not Specified | Not Specified | Stable for at least 4 days | [2] |

Note: While specific half-life data for this compound in DMSO and methanol were not found, studies indicate its stability in these solvents for at least four days. For long-term storage, this compound is recommended to be stored at -20°C in a dry, dark environment, where it is stable for at least two years.[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solutions using UV-Vis Spectrophotometry

This protocol outlines a method for determining the stability of this compound in a given solvent by monitoring its absorbance over time.

1. Materials and Equipment:

- This compound dye

- Solvent of interest (e.g., deionized water, DMSO, methanol, phosphate-buffered saline)

- Volumetric flasks and pipettes

- UV-Vis spectrophotometer

- Cuvettes (quartz for UV range)

- Incubator or water bath for temperature control

- Light source for photostability studies (e.g., controlled fluorescent and near-UV lamps as per ICH Q1B guidelines)

- Aluminum foil for dark control samples

2. Procedure:

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and pathways.

1. Materials and Equipment:

- Same as Protocol 1

- Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

- pH meter

2. Procedure:

Degradation Pathway and Mechanisms

The primary mechanism of photodegradation for heptamethine cyanine dyes like this compound in the presence of oxygen is through a photo-oxidative pathway.[3] This process is primarily mediated by singlet oxygen (¹O₂), a reactive oxygen species.

The proposed degradation pathway involves the following steps:

-

Photoexcitation: Upon absorption of light, the this compound molecule is excited to a singlet state.

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

-

Singlet Oxygen Generation: The triplet state this compound can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

-

Reaction with Singlet Oxygen: Singlet oxygen attacks the electron-rich polymethine chain of the this compound molecule.

-

Formation of Dioxetane Intermediate: This reaction leads to the formation of an unstable 1,2-dioxetane (B1211799) intermediate across a double bond in the polymethine chain.

-

Cleavage of the Polymethine Chain: The dioxetane intermediate rapidly decomposes, leading to the cleavage of the polymethine chain. This cleavage disrupts the chromophore, resulting in a loss of the characteristic NIR absorbance and fluorescence. The cleavage products are typically smaller carbonyl-containing compounds.[3]

Mass spectrometry analysis of irradiated this compound has identified several degradation products, suggesting a complex fragmentation pattern following the initial oxidative cleavage.

Visualizations

Conclusion

The long-term stability of this compound solutions is a multifaceted issue dependent on solvent choice, temperature, and light exposure. While significantly more stable than ICG, this compound is still susceptible to degradation, primarily through a photo-oxidative mechanism. For optimal stability, especially for long-term storage, it is recommended to store this compound solutions in a non-aqueous solvent like DMSO or methanol at low temperatures and protected from light. The provided experimental protocols offer a framework for researchers to systematically evaluate the stability of this compound in their specific formulations and experimental conditions, thereby ensuring the quality and reliability of their research and development efforts.

References

Unveiling the Photophysical Behavior of IR-820: A Technical Guide for Researchers in Serum vs. Aqueous Environments

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical properties of the near-infrared (NIR) cyanine (B1664457) dye IR-820, with a comparative focus on its behavior in aqueous solutions versus serum-containing media. This document is intended for researchers, scientists, and drug development professionals leveraging this compound for applications such as in vivo imaging, photothermal therapy, and diagnostics.

Executive Summary

This compound exhibits dramatic alterations in its photophysical characteristics upon transitioning from a simple aqueous environment to a complex biological medium like serum. Key changes include a significant enhancement in fluorescence quantum yield, a notable red-shift in both absorption and emission spectra, and improved photostability. These phenomena are primarily attributed to the interaction of this compound with serum proteins, most notably albumin. This binding counteracts the dye's propensity to form non-fluorescent aggregates in water, a common issue with cyanine dyes known as aggregation-caused quenching (ACQ). The protein-bound state imposes a more rigid conformation on the this compound molecule, which minimizes non-radiative decay pathways and consequently boosts its fluorescence emission. Understanding these environment-dependent properties is critical for the effective design and interpretation of experiments utilizing this compound in biological systems.

Comparative Photophysical Properties of this compound

The photophysical parameters of this compound in water and serum are summarized below. The data clearly illustrates the profound impact of the local environment on the dye's performance.

| Photophysical Parameter | This compound in Water | This compound in 10% Fetal Bovine Serum (FBS) | Reference |

| Peak Absorption Wavelength (λabs) | ~650 - 710 nm | ~812 - 835 nm (red-shifted by ~143 nm) | [1][2] |

| Peak Emission Wavelength (λem) | ~829 nm | ~858 nm (red-shifted by ~29 nm) | [1][2] |

| Quantum Yield (Φf) | ~0.313% | ~2.521% (~7-fold higher) | [1][2] |

| Fluorescence Intensity | Low | Significantly Higher | [1][3] |

| Photostability | Moderate | Good | [1] |

The Underlying Mechanism: Serum Protein Interaction

The observed changes in the photophysical properties of this compound in serum are a direct consequence of its interaction with serum proteins. In aqueous solutions, this compound molecules have a tendency to stack together, forming H-aggregates. This aggregation leads to a blue-shift in the absorption spectrum and provides efficient pathways for non-radiative decay, thus quenching fluorescence.

In a serum environment, this compound molecules readily bind to proteins, particularly albumin. This binding is driven by hydrophobic and electrostatic interactions. The protein effectively encapsulates the dye molecule, preventing aggregation.[4][5] This sequestration into the hydrophobic pockets of albumin also restricts the torsional rotations within the polymethine chain of the cyanine dye, a major contributor to non-radiative decay.[1] The result is a more rigid and planar conformation of this compound, which favors radiative decay in the form of fluorescence, leading to a dramatic increase in the quantum yield.[1]

References

biocompatibility and toxicity of IR-820 dye

An In-depth Technical Guide to the Biocompatibility and Toxicity of IR-820 Dye

Introduction

This compound is a heptamethine cyanine (B1664457) dye recognized for its strong absorption and fluorescence in the near-infrared (NIR) spectrum, with maximal excitation and emission wavelengths around 710 nm and 820 nm, respectively.[1][2][3] Structurally similar to Indocyanine Green (ICG), the only NIR fluorescence probe approved by the FDA, this compound offers improved stability, making it a subject of extensive research.[4][5] Its unique optical properties make it a promising agent for a variety of biomedical applications, including as a blood pool contrast agent for imaging tissue injuries and tumors, and as a photosensitizer for photothermal therapy (PTT) and photodynamic therapy (PDT).[1][5][6] As this compound progresses towards potential clinical use, a thorough understanding of its biocompatibility and toxicity is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the existing data on the subject, detailed experimental methodologies, and visual representations of key processes.

In Vitro Biocompatibility and Cytotoxicity

The inherent cytotoxicity of this compound in the absence of light (dark toxicity) is a critical factor in its safety profile. Studies have shown that free this compound exhibits dose-dependent cytotoxicity across various cell lines. However, its biocompatibility is significantly improved when encapsulated in nanocarriers.

Quantitative Cytotoxicity Data

The following table summarizes the results from various in vitro cytotoxicity studies.

| Cell Line | Formulation | Concentration | Incubation Time | Cell Viability (%) | Reference |

| MCF-7 (Human Breast Cancer) | Free this compound | 65 µM | 48 h | 42% | [1][2] |

| MCF-7 (Human Breast Cancer) | This compound PLGA NPs | 200 µg/mL (equivalent to 65 µM this compound) | 48 h | >80% | [1][2] |

| 3T3-L1 (Mouse Fibroblast) | Free this compound | 9 µM | 24 h | >80% | [4] |

| 4T1 (Mouse Breast Cancer) | Free this compound | 9 µM | 24 h | >80% | [4] |

| 3T3-L1 (Mouse Fibroblast) | This compound-HSA Complex | 9 µM | 24 h | >80% | [4] |

| 4T1 (Mouse Breast Cancer) | This compound-HSA Complex | 9 µM | 24 h | >80% | [4] |

| SKOV-3, Dx5, MES-SA | Free this compound | 5 µM | Not specified | No significant toxicity (SKOV-3, Dx5), slight inhibition (MES-SA) | [7] |

| SKOV-3, Dx5, MES-SA | IRPDcov (covalent conjugate) | 5 µM | Not specified | No significant toxicity (SKOV-3, Dx5), slight inhibition (MES-SA) | [7] |

| HeLa (Human Cervical Cancer) | Free this compound | 1 nM - 500 nM | 24 h | Dose-dependent decrease | [8] |

As evidenced, encapsulating this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles or complexing it with human serum albumin (HSA) significantly mitigates its cytotoxic effects, allowing for higher, safer doses for therapeutic applications.[1][2][4][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.[1][2]

-

Treatment: Remove the culture medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS).[1][2] Replace the medium with fresh medium containing various concentrations of the test compound (e.g., free this compound or this compound nanoparticles) and control wells with medium only.[1][2] For dark cytotoxicity, incubate the plate for a specified period (e.g., 24 or 48 hours) in the dark at 37°C.[1][2][8]

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Phototoxicity and Therapeutic Mechanism

While this compound shows moderate dark toxicity, its primary therapeutic potential is realized upon activation with NIR light. This phototoxicity is the cornerstone of its use in PTT.

Mechanism of Photothermal Therapy (PTT)

When this compound molecules are irradiated with NIR light (typically around 808 nm), they absorb the light energy and convert it into localized heat through non-radiative relaxation pathways.[10][11] This rapid temperature increase (hyperthermia) in the target tissue induces cancer cell death, primarily through apoptosis, a programmed and controlled form of cell death that avoids the inflammatory response associated with necrosis.[1][2] Encapsulation of this compound into nanoparticles can enhance this photothermal effect compared to the free dye under identical conditions.[1][11]

Quantitative Phototoxicity Data

The combination of this compound and NIR laser exposure results in significant cancer cell death.

| Cell Line | Formulation | This compound Conc. | Laser Power Density (W/cm²) | Irradiation Time | Cell Viability (%) | Reference |

| MCF-7 | Free this compound | 60 µM | 5.3 | 30 s | 77% | [1] |

| MCF-7 | Free this compound | 60 µM | 14.1 | 30 s | 56% | [1] |

| MCF-7 | This compound PLGA NPs | 60 µM | 5.3 | 30 s | 70% | [1] |

| MCF-7 | This compound PLGA NPs | 60 µM | 14.1 | 30 s | 42% | [1] |

| SKOV-3, Dx5, MES-SA | Free this compound | 5 µM | Not specified | Not specified | Significant inhibition | [7] |

| SKOV-3, Dx5, MES-SA | IRPDcov | 5 µM | Not specified | Not specified | Significantly enhanced inhibition vs. free this compound | [7] |

Experimental Protocol: In Vitro Phototoxicity Study

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound or its formulations. Incubate for a period to allow for cellular uptake (e.g., 24 hours).[1][2]

-

Pre-Irradiation Incubation: Wash the cells with PBS and add fresh media. Incubate for a short period (e.g., 1 hour) to allow the cells to return to 37°C.[1]

-

NIR Laser Irradiation: Expose the designated wells to a continuous-wave NIR laser (e.g., 808 nm) at a specific power density and for a defined duration.[1] Control groups should include cells with no treatment, laser only, and this compound only (no laser).[1][7]

-

Post-Irradiation Incubation: Return the plate to the incubator for a further 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay (steps 3-6 of the MTT protocol).

In Vivo Biocompatibility and Toxicity

Translating therapeutic agents from the lab to the clinic requires rigorous in vivo evaluation. Studies in mouse models indicate that this compound has a favorable in vivo safety profile.

Systemic Toxicity and Biodistribution

Long-term observation, histology studies, and blood test analyses in mice have shown that this compound exhibits negligible toxicity in vivo.[10] Following intravenous injection, there were no significant changes in the average body weights of treated mice compared to control groups, further suggesting a lack of distinct side effects.[10]

Biodistribution studies reveal that this compound is primarily cleared from the body through both the hepatobiliary (liver) and renal (kidney) systems.[10][12] The dye can be completely excreted from the body of mice after about 5 weeks, demonstrating good biocompatibility and clearance.[10]

Pharmacokinetics

Free this compound, similar to ICG, suffers from a short circulation half-life.[1][2] However, its pharmacokinetic profile can be significantly improved. Covalent conjugation with materials like polyethylene (B3416737) glycol (PEG)-diamine has been shown to significantly increase its plasma half-life.[7] Furthermore, this compound tends to adsorb onto serum proteins, particularly albumin, which can form "nanoparticles" in situ.[4][10][13] This interaction can enhance its fluorescence quantum yield and alter its biodistribution.[10]

Experimental Protocol: In Vivo Toxicity and Biodistribution Study

-

Animal Model: Utilize healthy mice (e.g., BALB/c or nude mice for tumor models).

-

Administration: Prepare a sterile solution of this compound in a suitable vehicle like PBS.[6] Administer the solution to the mice via intravenous (tail vein) injection at a specified dose (e.g., 0.5 mg/mL, 200 µL).[10][14]

-

Long-Term Observation: Monitor the mice daily for any signs of toxicity, including changes in weight, behavior, and overall health, over an extended period (e.g., several weeks).[10]

-

Biodistribution Imaging: At various time points post-injection (e.g., 48 hours, 1, 3, 5 weeks), perform whole-body NIR fluorescence imaging to track the distribution and clearance of the dye.[10]

-

Ex Vivo Analysis: At the end of the study, sacrifice the mice and harvest major organs (liver, kidneys, spleen, lungs, heart, etc.).[10][12]

-

Histology and Blood Analysis:

-

Perform NIR fluorescence imaging on the excised organs to quantify dye accumulation.[10]

-

Conduct histological analysis (e.g., H&E staining) on organ tissues to check for any signs of damage or inflammation.

-

Perform a complete blood count (CBC) and blood chemistry analysis to assess organ function and systemic toxicity.[10]

-

Conclusion

The available scientific evidence indicates that this compound dye is a promising candidate for clinical applications, particularly in cancer theranostics. While free this compound demonstrates some level of dose-dependent cytotoxicity in vitro, its biocompatibility is substantially enhanced through encapsulation in biodegradable nanoparticles or complexation with proteins like albumin. These formulations not only reduce dark toxicity but also improve the dye's stability and pharmacokinetic profile. In vivo studies have confirmed its low systemic toxicity and effective clearance from the body. The primary biological effect of this compound is its potent phototoxicity upon NIR laser irradiation, which induces apoptotic cell death in targeted tissues. For drug development professionals, the focus should be on optimizing nanoformulations to maximize therapeutic efficacy while maintaining this excellent safety profile, paving the way for the successful clinical translation of this compound-based technologies.

References

- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]